Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl
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Overview
Description
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is a synthetic peptide compound that is often used in biochemical research. The compound consists of three amino acids: alanine, proline, and phenylalanine, each protected by a carbobenzoxy (Cbz) group. The presence of the chloromethyl group (CH2Cl) at the end of the peptide chain makes it a versatile intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl typically involves the stepwise coupling of the protected amino acids. The process begins with the protection of the amino groups using the Cbz group. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can be used to remove the Cbz protecting groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing Cbz groups.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of peptide derivatives.
Scientific Research Applications
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex peptides and peptidomimetics.
Biology: The compound is employed in studies of protein-protein interactions and enzyme substrate specificity.
Medicine: It holds potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: The compound is used in the production of peptide-based materials and as a building block in combinatorial chemistry
Mechanism of Action
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz protecting groups prevent unwanted side reactions, ensuring that the peptide interacts specifically with its target. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cbz-Ala-Pro-OH: A similar compound used in peptide synthesis with a hydroxyl group instead of a chloromethyl group.
Z-Phe-Ala: Another peptide with a similar structure but different functional groups.
Uniqueness
Cbz-DL-Ala-DL-Pro-DL-Phe-CH2Cl is unique due to the presence of the chloromethyl group, which allows for further functionalization and modification. This makes it a valuable intermediate in the synthesis of complex peptides and peptidomimetics .
Properties
Molecular Formula |
C26H30ClN3O5 |
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Molecular Weight |
500.0 g/mol |
IUPAC Name |
benzyl N-[1-[2-[(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H30ClN3O5/c1-18(28-26(34)35-17-20-11-6-3-7-12-20)25(33)30-14-8-13-22(30)24(32)29-21(23(31)16-27)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,28,34)(H,29,32) |
InChI Key |
CSTMIHZYNKMFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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